molecular formula C4H8O2 B1346627 2-Methylene-1,3-propanediol CAS No. 3513-81-3

2-Methylene-1,3-propanediol

Cat. No.: B1346627
CAS No.: 3513-81-3
M. Wt: 88.11 g/mol
InChI Key: JFFYKITVXPZLQS-UHFFFAOYSA-N
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Description

2-Methylene-1,3-propanediol is an organic compound with the molecular formula C4H8O2. It is a colorless, viscous liquid that is soluble in water and many organic solvents. This compound is used in various chemical and biological applications due to its unique structure and reactivity .

Mechanism of Action

Target of Action

2-Methylene-1,3-propanediol, also known as 2-methylidenepropane-1,3-diol or 2-Methylenepropane-1,3-diol, is a simple organic compound It’s known to be used in the synthesis of polymers and resins , suggesting that it interacts with certain chemical reactions as a reactant or catalyst.

Mode of Action

It’s known to be involved in the synthesis of methacrylic acid, an important compound in the production of polymers . In this process, this compound is bioconverted to 3-hydroxy-2-methylpropionic acid (3H2MPA) via 3-hydroxy-2-methylpropanal (3H2MPAL), and then dehydrated to form methacrylic acid .

Biochemical Pathways

The biochemical pathways involving this compound primarily relate to its conversion into methacrylic acid . This process involves the enzymes alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) in the organism Gluconobacter oxydans . The resulting methacrylic acid is a key component in the production of polymers and resins .

Pharmacokinetics

It’s known to be a low molecular weight compound with a boiling point of 93-95 °C/2 mmHg and a density of 1.081 g/mL at 25 °C .

Result of Action

The primary result of this compound’s action is the production of methacrylic acid . This acid is a crucial component in the manufacture of polymers and resins . Therefore, the action of this compound significantly contributes to the production of these materials.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the optimal conditions for its bioconversion to 3H2MPA are a pH of 6–7.5 and a temperature of 25–30 °C . Additionally, it’s a combustible liquid and should be stored in a dry and well-ventilated place .

Biochemical Analysis

Biochemical Properties

2-Methylenepropane-1,3-diol plays a significant role in biochemical reactions, particularly in the synthesis of polymers and other complex molecules. It interacts with various enzymes and proteins, facilitating esterification reactions with resins such as alkyd and polyester resins, thereby enhancing the thermal stability of polymers . The compound’s unique methylene group allows it to act as a cross-linking agent, which is crucial in the formation of stable polymer networks. Additionally, 2-Methylenepropane-1,3-diol can inhibit platelet-activating factors, which are involved in inflammatory responses .

Cellular Effects

The effects of 2-Methylenepropane-1,3-diol on cellular processes are diverse. It influences cell function by modulating cell signaling pathways and gene expression. For instance, the compound has been shown to affect the expression of genes involved in inflammatory responses, potentially reducing inflammation . Furthermore, 2-Methylenepropane-1,3-diol can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, 2-Methylenepropane-1,3-diol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their functions. For example, the compound’s interaction with metabolic enzymes can lead to changes in enzyme activity, thereby affecting metabolic pathways . Additionally, 2-Methylenepropane-1,3-diol can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methylenepropane-1,3-diol can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and air . Long-term studies have shown that 2-Methylenepropane-1,3-diol can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity

Dosage Effects in Animal Models

The effects of 2-Methylenepropane-1,3-diol vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as reducing inflammation and enhancing metabolic activity . At high doses, 2-Methylenepropane-1,3-diol can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in various applications.

Metabolic Pathways

2-Methylenepropane-1,3-diol is involved in several metabolic pathways. It interacts with enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, which are involved in the metabolism of alcohols and aldehydes . The compound can also affect the levels of various metabolites, influencing the overall metabolic flux within cells . Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes.

Transport and Distribution

Within cells and tissues, 2-Methylenepropane-1,3-diol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s distribution within tissues is influenced by its chemical properties, such as solubility and affinity for specific biomolecules . These factors determine the localization and accumulation of 2-Methylenepropane-1,3-diol within different cellular compartments.

Subcellular Localization

The subcellular localization of 2-Methylenepropane-1,3-diol is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 2-Methylenepropane-1,3-diol may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes . Understanding its subcellular localization is essential for elucidating the compound’s mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylene-1,3-propanediol can be synthesized through the reaction of 1,3-propanediol with formaldehyde. This reaction typically occurs under neutral or slightly basic conditions and involves the formation of a methylene bridge between the two hydroxyl groups .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalysts to enhance the reaction efficiency and yield. The reaction mixture is then purified through distillation to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methylene-1,3-propanediol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methylene-1,3-propanediol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Methylene-1,3-propanediol is unique due to its methylene group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable in the production of specialized polymers and resins .

Properties

IUPAC Name

2-methylidenepropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-4(2-5)3-6/h5-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFYKITVXPZLQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063055
Record name 1,3-Propanediol, 2-methylene-
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Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3513-81-3
Record name 2-Methylene-1,3-propanediol
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Record name 1,3-Propanediol, 2-methylene-
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Record name 1,3-Propanediol, 2-methylene-
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Record name 1,3-Propanediol, 2-methylene-
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Record name 2-methylenepropane-1,3-diol
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Record name 2-Methylene-1,3-propanediol
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Synthesis routes and methods

Procedure details

Example 15 was repeated except for using 12.76 g (110 mmoles) of 1,3-dimethyl-2-methylene-1,3-propanediol and 8.62 g (50 mmoles) of 4-chloro-o-xylylene glycol, instead of 9.69 g (110 mmoles) of 2-methylene-1,3-propanediol and 6.91 g (50 mmoles) of o-xylylene glycol respectively, to obtain 8.34 g of spiro[7-chloro-1,5-dihydro-2,4-benzodioxepin-4'6'-dimethyl-5'-methylene-3,2'-[1,3]dioxane].
[Compound]
Name
7-chloro-1,5-dihydro-2,4-benzodioxepin 4'6'-dimethyl-5'-methylene-3,2'-[1,3]dioxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.76 g
Type
reactant
Reaction Step Two
Quantity
8.62 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 2-Methylenepropane-1,3-diol has the molecular formula C4H8O2 and a molecular weight of 88.11 g/mol. Characterization data can be found in various publications, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. [, ] For detailed spectroscopic information, refer to those specific research papers.

A: 2-Methylenepropane-1,3-diol serves as a unique substrate in palladium-catalyzed reactions, exhibiting amphiphilic reactivity. [, , , , ] It undergoes selective activation, acting as either an allyl cation, allyl anion, or a zwitterionic trimethylenemethane species depending on the reaction conditions. For instance, in the presence of a palladium catalyst and triethylborane, it enables electrophilic allylation of various nucleophiles. [, ] Conversely, with palladium and diethyl zinc, it forms allyl anions, facilitating reactions with aldehydes and imines to yield homoallyl alcohols and homoallylamines. []

A: The amphiphilic activation of 2-methylenepropane-1,3-diol is notable for its ability to generate both allyl cations and anions under palladium catalysis. This dual reactivity allows for versatile synthetic applications. For example, it enables the synthesis of 3-methylenecyclopentanols from aldehydes and 3-methylenepyrrolidines from aldimines through sequential reactions with the zwitterionic trimethylenemethane intermediate. [, , ]

A: 2-Methylenepropane-1,3-diol is a key component in the synthesis of pyrrolidines via a palladium-catalyzed, one-pot amphiphilic allylation of aldimines. [, , ] This method offers a mild and efficient route to access pyrrolidines, valuable heterocyclic compounds with wide applications in medicinal chemistry.

A: Beyond pyrrolidine synthesis, 2-methylenepropane-1,3-diol serves as a precursor for various compounds. It is used in the synthesis of monomers that expand on polymerization, like 3-methylene-1,5,7,11-tetraoxaspiro[5.5]undecane and 3,9‐dimethylene‐1,5,7,11‐tetraoxaspiro[5.5]undecane. [, ] These monomers are significant as they counteract the typical shrinkage observed during polymerization of common monomers like vinyl chloride and styrene. 2-Methylenepropane-1,3-diol is also utilized in the synthesis of platelet activating factor (PAF) antagonists, [] and as a starting material for synthesizing fluorinated analogues of anticancer-active ether lipids. []

A: 2-Methylenepropane-1,3-diol can be incorporated into the synthesis of linear and network polymer electrolytes. [] When included in oxymethylene-linking polymerization reactions, it introduces crosslinking points, leading to the formation of network structures. These polymers have potential applications in electrochemical devices, particularly as electrolytes in lithium batteries.

A: 2-Methylenepropane-1,3-diol, along with its diacetate derivative, acts as a precursor in the synthesis of 3,5-dialkylpyridines. [] This method presents a novel approach towards these valuable compounds, utilizing readily available petrochemical starting materials.

A: 2-Methylenepropane-1,3-diol can be synthesized via the alkaline hydrolysis of 3-chloro-2-chloromethyl-1-propene. [] The use of N,N-dimethylformamide as a solvent has been shown to improve the yield of this reaction significantly. [, ]

A: Yes, derivatives of 2-methylenepropane-1,3-diol, specifically its diacetate, have been explored in palladium-catalyzed cyclization reactions. [] This approach enables the synthesis of functionalized 2-vinyl-2,3-dihydropyrroles and 3-methylene-1,2,3,4-tetrahydropyridines, highlighting the versatility of 2-methylenepropane-1,3-diol derivatives in accessing diverse heterocyclic structures.

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